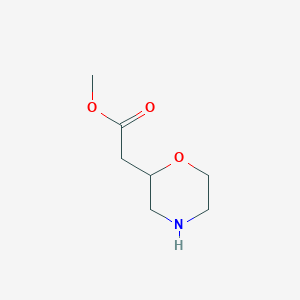

Methyl 2-(morpholin-2-yl)acetate

Übersicht

Beschreibung

Methyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO3 . It is a derivative of morpholine, a common motif in natural products and biologically relevant compounds .

Synthesis Analysis

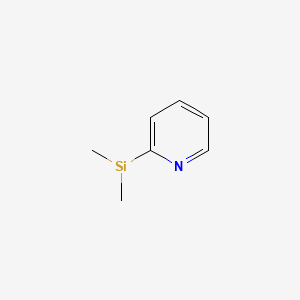

Morpholines, including Methyl 2-(morpholin-2-yl)acetate, are typically synthesized from 1,2-amino alcohols and related compounds. The synthesis process often involves a sequence of coupling, cyclization, and reduction reactions . Recent advances in the synthesis of morpholines have focused on stereoselective syntheses and the use of transition metal catalysis .Molecular Structure Analysis

The molecular structure of Methyl 2-(morpholin-2-yl)acetate consists of a morpholine ring attached to an acetate group. The morpholine ring contains a nitrogen atom and an oxygen atom, making it a heterocyclic compound .Chemical Reactions Analysis

Morpholines, including Methyl 2-(morpholin-2-yl)acetate, can undergo a variety of chemical reactions. For instance, they can participate in cross-dehydrogenative coupling reactions with cyclic imides . These reactions are often catalyzed by transition metals and can lead to the formation of C-N coupled products .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

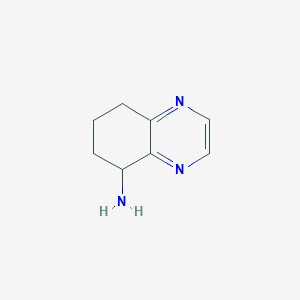

Synthetic Utility in Pharmaceutical Compounds : The molecule has been utilized in the synthesis of potent pharmaceutical agents, such as antimicrobials and muscarinic agonists. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, synthesized from methyl 2-(morpholin-2-yl)acetate, has shown potential in creating arecoline derivatives and other pharmacologically active compounds (Kumar, Sadashiva, & Rangappa, 2007).

Role in Morpholine Acetal Human Neurokinin-1 Receptor Antagonists : It's been instrumental in structural modifications leading to the discovery of long-acting human neurokinin-1 (hNK-1) receptor antagonists, which are significant in treating various conditions related to Substance P actions (Hale et al., 1998).

Material Science and Green Chemistry

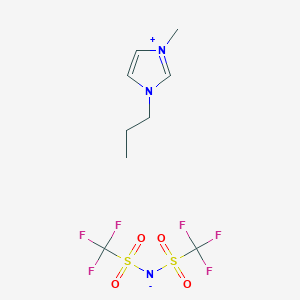

In Ionic Liquids : Methyl 2-(morpholin-2-yl)acetate derivatives have been explored in the creation of morpholinium ionic liquids, which are promising for applications such as cellulose dissolution, indicating their potential in green chemistry and sustainable material processing (Pernak et al., 2011).

Biological and Pharmacological Research

Metabolism Studies : Research on the metabolism of compounds containing methyl 2-(morpholin-2-yl)acetate, such as morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate, helps in understanding their biotransformation and potential therapeutic applications (Varynskyi & Kaplaushenko, 2020).

Corrosion Inhibition

Protective Coatings : Compounds derived from methyl 2-(morpholin-2-yl)acetate have been studied for their effectiveness in inhibiting corrosion, which is crucial for extending the life of metal structures and components in various industrial applications (Nasser & Sathiq, 2016).

Zukünftige Richtungen

The future directions for research on Methyl 2-(morpholin-2-yl)acetate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Given the widespread presence of morpholine derivatives in biologically active substances, there may be potential for the development of new pharmaceuticals or other useful compounds .

Wirkmechanismus

Pharmacokinetics

- Information on absorption is not available . The volume of distribution (Vd) is not reported. Methyl 2-(morpholin-2-yl)acetate may undergo enzymatic metabolism. Data regarding excretion are lacking. The compound’s ADME properties impact its bioavailability, but specific values are not known.

Eigenschaften

IUPAC Name |

methyl 2-morpholin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCYXJXAUBLSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478609 | |

| Record name | Methyl (morpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(morpholin-2-yl)acetate | |

CAS RN |

473269-88-4 | |

| Record name | Methyl (morpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of utilizing a chemoenzymatic approach in the synthesis of the thrombin inhibitor described in the research?

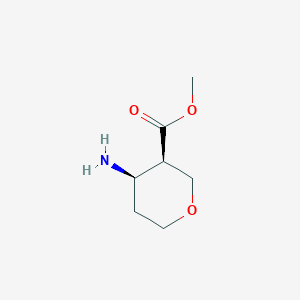

A1: The research highlights the synthesis of (R)-N-benzylmorpholine-3-one-2-acetyl(4-amidinyl)benzylamine, a potential thrombin inhibitor, utilizing a chemoenzymatic approach. [, ] This approach leverages the advantages of both chemical synthesis and enzymatic resolution. Initially, racemic (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester is synthesized. Subsequently, the enzyme CAL-B selectively hydrolyzes the desired (R)-enantiomer, achieving a high enantiomeric excess (ee%=90.90). [, ] This chemoenzymatic strategy allows for efficient and selective synthesis of the desired (R)-enantiomer, which is crucial for potential biological activity and pharmaceutical applications.

Q2: How does the choice of solvent and enzyme source affect the enzymatic resolution of the racemic morpholinone derivative?

A2: The research investigated the impact of various factors on the enzymatic resolution of the racemic (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester. [, ] The choice of solvent and enzyme source significantly influenced the enantiomeric excess of the desired (R)-enantiomer. The study found that using CAL-B enzyme in a TBME/H2O (V/V=1/9) solvent system resulted in the highest enantiomeric excess. [, ] This highlights the importance of optimizing reaction conditions in chemoenzymatic synthesis to achieve high yields of the desired enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.